Nebracetam hydrochloride

M1 muscarinic agonist intracellular calcium receptor pharmacology

Nebracetam hydrochloride (WEB 1881 FU hydrochloride) provides a validated research tool for preclinical Alzheimer's and cerebral ischemia models, exhibiting M1-muscarinic receptor agonism with an EC50 of 1.59 mM. Unlike most racetams, nebracetam delivers direct M1 agonist activity and dual cholinergic-noradrenergic modulation, offering mechanistic differentiation from AMPA-modulating racetams. This compound is suitable for scopolamine-induced deficit reversal (10 mg/kg p.o.) and NMDA-neurotoxicity protection (100 µM), enabling reproducible experimental outcomes in cognition and neuroprotection studies.

Molecular Formula C12H17ClN2O
Molecular Weight 240.73 g/mol
CAS No. 1177279-49-0
Cat. No. B1377074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNebracetam hydrochloride
CAS1177279-49-0
Molecular FormulaC12H17ClN2O
Molecular Weight240.73 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CC=C2)CN.Cl
InChIInChI=1S/C12H16N2O.ClH/c13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H
InChIKeyKUXPUFAJKYNPMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nebracetam Hydrochloride (CAS 1177279-49-0) Procurement Guide: Nootropic M1 Muscarinic Agonist for Preclinical Research


Nebracetam hydrochloride (CAS 1177279-49-0), also known as WEB 1881 FU hydrochloride, is a pyrrolidinone nootropic belonging to the racetam class . It is an orally active M1 muscarinic receptor agonist with a demonstrated EC50 value of 1.59 mM for inducing intracellular calcium mobilization [1]. The compound exhibits neuroprotective activity and has been investigated in animal models for cognitive impairment related to Alzheimer's disease and cerebral ischemia [2]. As of 2023, human clinical trials remain limited, positioning this compound as a specialized tool for preclinical pharmacology research rather than a therapeutic candidate [3].

Why Nebracetam Hydrochloride Cannot Be Substituted by Generic Racetam Analogs


Substituting nebracetam hydrochloride with other racetam-class compounds such as piracetam, oxiracetam, or aniracetam introduces substantial pharmacological uncertainty due to divergent receptor engagement profiles [1]. Unlike many racetams that exhibit negligible affinity for common CNS receptors, nebracetam demonstrates direct agonist activity at M1 muscarinic receptors, a feature shared with aniracetam but notably absent in piracetam and oxiracetam [1]. Furthermore, nebracetam lacks the nanomolar muscarinic interactions characteristic of nefiracetam, placing it in a distinct affinity class [2]. Nebracetam also uniquely modulates both cholinergic and noradrenergic pathways in vivo, whereas other racetams such as oxiracetam act primarily via AMPA receptor modulation or neurotransmitter turnover [3]. These mechanistic distinctions preclude generic substitution and necessitate compound-specific procurement for reproducible experimental outcomes.

Nebracetam Hydrochloride Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


M1 Muscarinic Receptor Agonist Potency: EC50 of 1.59 mM Differentiates Nebracetam from Piracetam

Nebracetam hydrochloride acts as a direct agonist at M1 muscarinic receptors, inducing a rise in intracellular calcium with an EC50 of 1.59 mM [1]. In contrast, piracetam exhibits negligible affinity for common CNS receptors including muscarinic acetylcholine receptors, with no reported direct agonist activity [2]. This constitutes a qualitative and quantitative mechanistic divergence.

M1 muscarinic agonist intracellular calcium receptor pharmacology

Neuroprotection Against NMDA-Mediated Excitotoxicity: Complete Protection at 100 µM in Striatal Slices

Nebracetam at 10^-4 M (100 µM) completely protected against NMDA-induced striatal dopaminergic impairment in rat striatal slices [1]. At 10^-5 M (10 µM), nebracetam completely protected against L-glutamate-induced impairment [1]. While other racetams such as aniracetam exhibit AMPA receptor modulation, nebracetam's NMDA-related neuroprotection is a distinguishing feature [2]. Direct head-to-head comparisons with other racetams under identical conditions are not available in the literature.

neuroprotection NMDA receptor excitotoxicity striatal slices

In Vivo Cognitive Efficacy: Reversal of Scopolamine-Induced Spatial Cognition Disruption at 10 mg/kg p.o.

Nebracetam administered orally at 10 mg/kg completely corrected scopolamine-induced disruption of spatial cognition in rats performing the radial maze task [1]. This effect was accompanied by reversal of noradrenaline depletion in the frontal cortex and hippocampus . In comparative studies using the three-panel runway task, nebracetam demonstrated beneficial effects on memory impaired by scopolamine or cerebral ischemia, and was compared with aniracetam and Ca hopantenate [2]. The dual cholinergic-noradrenergic mechanism distinguishes nebracetam from racetams acting solely via cholinergic pathways.

spatial cognition scopolamine radial maze in vivo cognition

Toxicity Profile: Oral LD50 of 2884-3622 mg/kg in Rats Indicates Favorable Safety Margin

Nebracetam exhibits an oral LD50 of 2884 mg/kg in male rats and 3622 mg/kg in female rats [1]. Intravenous LD50 values are 257 mg/kg for both sexes [1]. These values indicate a wide therapeutic index, consistent with the racetam class's generally low toxicity profile [2]. Compared to piracetam (oral LD50 >5000 mg/kg), nebracetam shows slightly higher acute toxicity but remains well within the low-toxicity range characteristic of nootropic racetams [3].

toxicity LD50 safety pharmacology preclinical safety

Muscarinic Receptor Affinity Class Distinction: Nebracetam Lacks Nanomolar Interactions of Nefiracetam

Although both aniracetam and nebracetam exhibit affinity for muscarinic receptors, only nefiracetam demonstrates nanomolar interactions [1][2]. Nebracetam's muscarinic receptor engagement operates in the micromolar to millimolar range (EC50 = 1.59 mM for M1-mediated calcium mobilization) . This positions nebracetam in a distinct affinity class from nefiracetam, with implications for receptor occupancy and downstream signaling dynamics at physiologically relevant concentrations.

receptor binding affinity muscarinic receptors nefiracetam structure-activity relationship

Clinical Human Data: CSF Penetration Confirmed with 198.7 ng/mL at 800 mg/day Dose

In an 8-week open study of nine Alzheimer's dementia patients receiving nebracetam fumarate at 800 mg/day (400 mg twice daily), unchanged nebracetam was detected in cerebrospinal fluid at a mean concentration of 198.7 ng/mL, corresponding to 19.0% of plasma concentration [1]. Significant clinical improvement was observed on the Gottfries, Bråne, and Steen Scale and Hasegawa's dementia scale, accompanied by marked elevation of acetylcholinesterase activity in CSF [1]. This human CNS penetration data distinguishes nebracetam from racetams lacking clinical CSF distribution evidence.

cerebrospinal fluid pharmacokinetics Alzheimer's disease clinical study

Nebracetam Hydrochloride Application Scenarios Based on Quantitative Evidence


Preclinical Alzheimer's Disease Research Requiring M1 Muscarinic Pathway Activation

For in vitro and in vivo Alzheimer's disease models where M1 muscarinic receptor agonism is the hypothesized therapeutic mechanism, nebracetam hydrochloride provides a validated tool with demonstrated EC50 of 1.59 mM . Human clinical data from Alzheimer's dementia patients confirm CSF penetration at 800 mg/day dosing with measurable acetylcholinesterase activity elevation [1]. The compound's oral bioavailability enables chronic dosing paradigms in rodent models [2].

Cerebral Ischemia and Excitotoxicity Neuroprotection Studies

Nebracetam hydrochloride is suitable for preclinical stroke and cerebral ischemia models, with demonstrated complete protection against NMDA-mediated neurotoxicity at 100 µM in striatal slices . The compound attenuates ischemia-induced glucose uptake deficits in hippocampal and cortical slices at 1 mM concentration [1]. This neuroprotective profile distinguishes nebracetam from AMPA-modulating racetams lacking NMDA pathway protection [2].

Cognitive Impairment Reversal in Cholinergic Dysfunction Models

For research involving scopolamine-induced cognitive deficits or other cholinergic hypofunction models, nebracetam hydrochloride provides reproducible in vivo efficacy at 10 mg/kg p.o. in radial maze tasks . The compound's dual modulation of cholinergic and noradrenergic systems offers mechanistic differentiation from racetams acting solely via AMPA receptors or neurotransmitter turnover [1]. Comparative studies with aniracetam in three-panel runway tasks support its utility in working memory impairment models [2].

Structure-Activity Relationship Studies for Racetam-Class Muscarinic Ligands

Nebracetam hydrochloride occupies a unique position in racetam SAR studies, exhibiting micromolar M1 agonism (EC50 1.59 mM) that contrasts with nefiracetam's nanomolar muscarinic interactions and piracetam's negligible receptor affinity [1]. The chemoenzymatic asymmetric synthesis route published in 2008 enables access to enantiopure (S)-nebracetam for chirality-dependent pharmacology studies [2]. This compound serves as a critical intermediate-affinity comparator for racetam muscarinic ligand development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nebracetam hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.